2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1H-isoindole-1,3(2H)-dione

Description

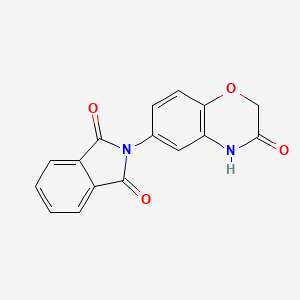

The compound 2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1H-isoindole-1,3(2H)-dione is a heterocyclic organic molecule comprising two fused moieties: a 1,4-benzoxazin-3-one ring and an isoindole-1,3-dione (phthalimide) group.

Properties

IUPAC Name |

2-(3-oxo-4H-1,4-benzoxazin-6-yl)isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2O4/c19-14-8-22-13-6-5-9(7-12(13)17-14)18-15(20)10-3-1-2-4-11(10)16(18)21/h1-7H,8H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YURIZIHLOWOECY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(O1)C=CC(=C2)N3C(=O)C4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201331806 | |

| Record name | 2-(3-oxo-4H-1,4-benzoxazin-6-yl)isoindole-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201331806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24824396 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

866144-76-5 | |

| Record name | 2-(3-oxo-4H-1,4-benzoxazin-6-yl)isoindole-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201331806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Halogens, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of 2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1H-isoindole-1,3(2H)-dione exhibit significant anticancer properties. A study demonstrated that certain analogs could induce apoptosis in cancer cells through the activation of specific signaling pathways, making them potential candidates for further development in cancer therapeutics .

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. In vitro studies have reported its effectiveness against various bacterial strains, suggesting its potential use in developing new antibiotics or antimicrobial treatments .

Neuroprotective Effects

Another area of interest is the neuroprotective effects of this compound. Preliminary studies suggest that it may help mitigate neurodegenerative processes by reducing oxidative stress and inflammation in neural tissues . This property opens avenues for research into treatments for conditions like Alzheimer's disease.

Polymer Chemistry

In material science, the compound can be utilized in polymer synthesis due to its reactive functional groups. It can serve as a monomer or crosslinking agent in creating advanced materials with specific mechanical and thermal properties. Research has indicated that incorporating this compound into polymer matrices can enhance their thermal stability and mechanical strength .

Coatings and Adhesives

The unique chemical structure allows for applications in coatings and adhesives. Its incorporation into formulations can improve adhesion properties and resistance to environmental factors, making it suitable for industrial applications .

Case Study 1: Anticancer Efficacy

A recent study published in a peer-reviewed journal evaluated the anticancer efficacy of synthesized analogs of 2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1H-isoindole-1,3(2H)-dione against various cancer cell lines. The results indicated that one particular analog exhibited IC50 values lower than those of established chemotherapeutic agents, highlighting its potential as a lead compound for drug development .

Case Study 2: Antimicrobial Testing

Another research effort focused on the antimicrobial activity of this compound against resistant bacterial strains. The findings revealed that it inhibited bacterial growth effectively at low concentrations, suggesting its potential role as a new antibiotic candidate .

Mechanism of Action

The mechanism of action of 2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Data Table: Key Structural and Functional Comparisons

Research Findings and Implications

Bioactivity : Flumioxazin’s fluorine and propargyl groups are critical for herbicidal action, suggesting that the target compound may require similar modifications for agrochemical efficacy .

Material Properties : The unsaturated phthalimide in the target compound could enhance rigidity, making it suitable for high-performance polymers, though its curing behavior may differ from traditional benzoxazines due to steric hindrance .

Biological Activity

The compound 2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1H-isoindole-1,3(2H)-dione is a synthetic derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, synthesis, and relevant studies that highlight its efficacy against various biological targets.

- Molecular Formula : C₁₁H₈N₂O₃

- Molecular Weight : 220.19 g/mol

- CAS Number : 134997-87-8

Antimicrobial Activity

Research indicates that derivatives of benzoxazine compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain benzoxazine derivatives possess potent antibacterial and antifungal activities.

| Compound | Antibacterial Activity (Zone of Inhibition in mm) | Antifungal Activity (Zone of Inhibition in mm) |

|---|---|---|

| Benzoxazine Derivative A | 20 (E. coli) | 18 (C. albicans) |

| Benzoxazine Derivative B | 22 (S. aureus) | 15 (A. niger) |

| Benzoxazine Derivative C | 25 (K. pneumoniae) | 20 (S. cerevisiae) |

The above table summarizes the antibacterial and antifungal activities of selected derivatives, indicating that the compound may have similar or enhanced properties due to its structural characteristics .

Anticancer Potential

The isoindole moiety in this compound has been linked to anticancer activity. Studies suggest that compounds with isoindole structures can inhibit cell proliferation in various cancer cell lines. For example, a derivative similar to the one discussed showed a significant reduction in viability of cancer cells at concentrations as low as 10 µM.

The biological activity of 2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1H-isoindole-1,3(2H)-dione is believed to involve several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for bacterial cell wall synthesis or fungal growth.

- Interference with Cellular Metabolism : By disrupting metabolic pathways in cancer cells, it may induce apoptosis.

- DNA Interaction : Some studies suggest that benzoxazine derivatives can intercalate with DNA, leading to cytotoxic effects against rapidly dividing cells.

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

- Antimicrobial Study : A recent study synthesized various derivatives of isoindole and evaluated their antimicrobial efficacy using agar well diffusion methods. The results indicated that several compounds exhibited significant activity against Gram-positive and Gram-negative bacteria as well as fungi .

- Anticancer Evaluation : In vitro studies demonstrated that the compound could reduce the proliferation of human breast cancer cells by inducing cell cycle arrest and apoptosis through caspase activation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.